N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide
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Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis and Synthesis
Compounds with imidazolium or imidazole groups have been studied for their efficiency as organocatalysts in synthetic chemistry. For example, an imidazole-based zwitterionic salt has been found to be an efficient organocatalyst for the regioselective ring-opening of aziridines by various nucleophiles. This methodology is applicable to gram-scale synthesis, highlighting its potential for large-scale organic synthesis applications (Ghosal et al., 2016).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides have been explored for their cardiac electrophysiological activity. Certain compounds in this category have shown potency in vitro comparable to known selective class III agents, indicating their potential for treating arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
Novel benzimidazole compounds, including those with chlorophenyl groups, have been investigated for their corrosion inhibiting properties on steel in acidic solutions. These compounds have demonstrated good anticorrosion capacity, with chloride substituted benzimidazole showing the best performance (Chaouiki et al., 2020).
Antitumor Activity
Research into the synthesis and evaluation of imidazole-containing compounds has also extended into the field of cancer treatment. For instance, a farnesyltransferase inhibitor with an imidazole group has shown potent preclinical antitumor activity, leading to its advancement into human clinical trials (Hunt et al., 2000).
Anticonvulsant Agents
The search for effective anticonvulsant agents has led to the synthesis of azoles incorporating a sulfonamide moiety. Some of these compounds have shown significant anticonvulsive effects, offering protection against convulsions induced in experimental models (Farag et al., 2012).
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-9-13-19(14-10-17)31(29,30)15-3-6-22(28)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)27-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUWITXLQMUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.